molecular formula C11H12ClF3N4O2S B2837343 Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate CAS No. 321433-74-3

Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate

Cat. No. B2837343
CAS RN: 321433-74-3
M. Wt: 356.75
InChI Key: GBOQLZHDNHNXBP-UHFFFAOYSA-N
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Description

Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate is a chemical compound with the molecular formula C10H10ClF3N2O2 and a molecular weight of 282.65 . It is a solid substance with a melting point between 78 - 80 degrees Celsius . The IUPAC name for this compound is ethyl { [3-chloro-5- (trifluoromethyl)-2-pyridinyl]amino}acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClF3N2O2/c1-2-18-8 (17)5-16-9-7 (11)3-6 (4-15-9)10 (12,13)14/h3-4H,2,5H2,1H3, (H,15,16) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid with a melting point between 78 - 80 degrees Celsius . It has a molecular weight of 282.65 and a molecular formula of C10H10ClF3N2O2 .

Scientific Research Applications

Anticancer Applications

Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate and its derivatives have been explored for their anticancer properties. A study discusses the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are derivatives of this compound, showing effects on the proliferation and mitotic index of cultured L1210 cells and survival rates in mice bearing P388 leukemia (Temple et al., 1983).

Antimicrobial Applications

The compound's derivatives have also been investigated for antimicrobial activities. New thienopyrimidine derivatives, synthesized through reactions involving heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, exhibited pronounced antimicrobial activity, showcasing the compound's potential in developing new antimicrobial agents (Bhuiyan et al., 2006).

Herbicidal Activities

Furthermore, derivatives of Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate have shown promising herbicidal activities. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives demonstrated significant inhibitory effects on Chlorophyll content in Spirodela polyrrhiza and exhibited high herbicidal activity against dicotyledonous plants, highlighting its potential in agricultural applications (Xu et al., 2008).

Synthesis of Complex Molecular Structures

The compound is also pivotal in the synthesis of complex molecular structures, such as highly functionalized [1,4]-thiazines, through a one-pot, four-component tandem reaction. This showcases its role in facilitating the creation of novel organic compounds with potential applications in various fields (Indumathi et al., 2007).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamothioylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N4O2S/c1-2-21-8(20)5-17-10(22)19-18-9-7(12)3-6(4-16-9)11(13,14)15/h3-4H,2,5H2,1H3,(H,16,18)(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOQLZHDNHNXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=S)NNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate

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